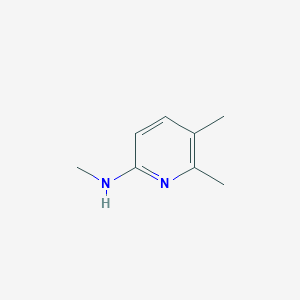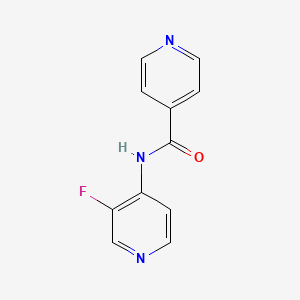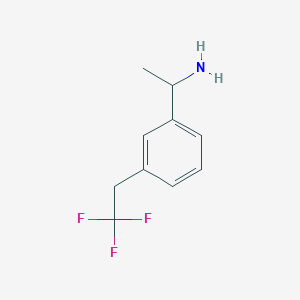
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
The synthesis of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate amine sources under controlled conditions. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired ethanamine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine involves its interaction with molecular targets through its trifluoroethyl and phenyl groups. These interactions can modulate various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.
Comparación Con Compuestos Similares
Similar compounds include:
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but differs in the overall structure and properties.
2,2,2-Trifluoroacetophenone: Another trifluoroethyl-containing compound with different reactivity and applications.
1-(2-(trifluoromethyl)phenyl)ethan-1-one: Similar in structure but with distinct chemical behavior and uses.
The uniqueness of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3 |
Clave InChI |
IVLRCCIDEIFNIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=C1)CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)
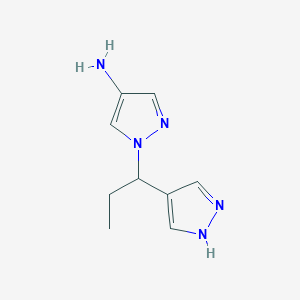
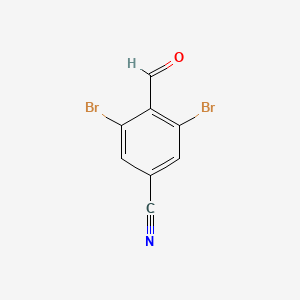
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)
![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
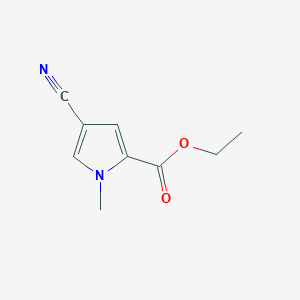

![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)


